molecular formula C17H20N4O3S B3721820 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B3721820
M. Wt: 360.4 g/mol
InChI Key: MFNUFVFNAIXVRP-GIJQJNRQSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as an ethoxy-hydroxyphenyl group linked via a hydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylpyrimidine can be synthesized through a series of condensation reactions involving appropriate precursors. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the sulfanyl-substituted pyrimidine with the ethoxy-hydroxyphenyl hydrazide under controlled conditions to form the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various aldehydes and ketones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and hydrazides, such as:

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Compared to these compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the ethoxy-hydroxyphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-24-15-8-13(5-6-14(15)22)9-18-21-16(23)10-25-17-19-11(2)7-12(3)20-17/h5-9,22H,4,10H2,1-3H3,(H,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUFVFNAIXVRP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

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